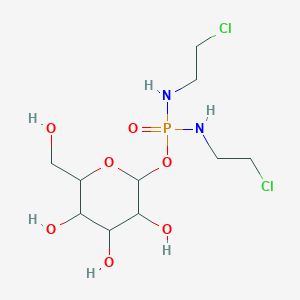![molecular formula C13H15ClO3 B14128582 Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate CAS No. 89058-50-4](/img/structure/B14128582.png)
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a propanoate ester, with a 4-chlorophenyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
科学研究应用
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the epoxide ring, making it less reactive.
Methyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Chlorophenyl glycidyl ether: Contains an epoxide ring but differs in the ester linkage.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an ester group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
89058-50-4 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
ethyl 3-[2-(4-chlorophenyl)oxiran-2-yl]propanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)7-8-13(9-17-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI 键 |
DIKFTMQPFFXOSU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1(CO1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


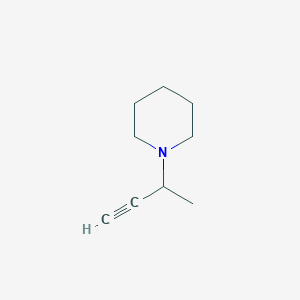
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
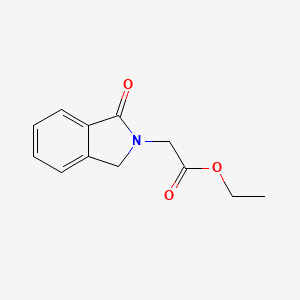
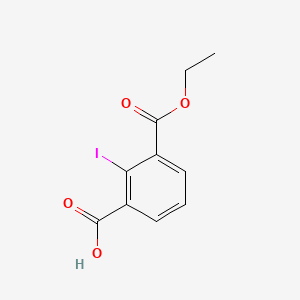
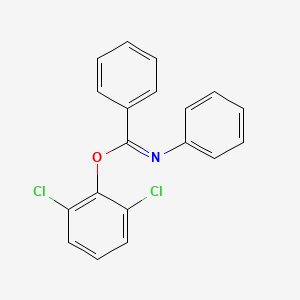

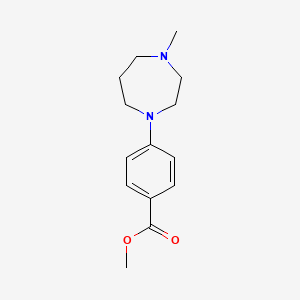
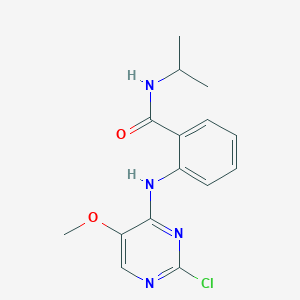


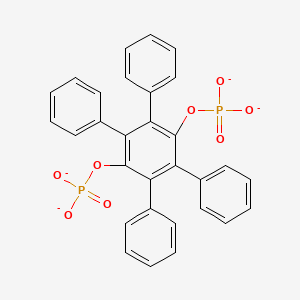

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
